molecular formula C11H17ClN2O3S B6639099 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene

2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene

Cat. No. B6639099
M. Wt: 292.78 g/mol
InChI Key: BFLWGMDWYUCTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene, also known as DMSO-Cl, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene is not fully understood, but it is believed to act by covalently modifying the active site of protein tyrosine phosphatases. This modification leads to the inhibition of the enzyme's activity and thereby disrupts cell signaling pathways.
Biochemical and Physiological Effects:
2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on protein tyrosine phosphatases, it has also been shown to induce apoptosis in cancer cells and to inhibit the growth of certain bacterial strains. 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene in lab experiments is its potency as an inhibitor of protein tyrosine phosphatases. This makes it a valuable tool for studying cell signaling pathways and for developing new drugs that target these pathways. However, one limitation of using 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene is its potential for off-target effects, as it can also inhibit other enzymes that are not related to protein tyrosine phosphatases.

Future Directions

There are several future directions for research on 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene. One area of interest is the development of more specific inhibitors of protein tyrosine phosphatases that do not have off-target effects. Another area of interest is the use of 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene as a tool for studying the role of protein tyrosine phosphatases in disease, particularly in cancer and autoimmune disorders. Finally, there is potential for the development of new drugs that are based on the structure of 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene and that target specific cell signaling pathways.

Synthesis Methods

The synthesis of 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene involves the reaction of 2-chloro-4-nitrobenzyl alcohol with dimethyl sulfamide in the presence of a reducing agent such as iron powder or zinc dust. The resulting intermediate is then treated with ethyl iodide to form 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene. The yield of this synthesis method is about 50%.

Scientific Research Applications

2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene has been used extensively in scientific research as a tool for studying protein structure and function. It has been shown to be a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a critical role in regulating cell signaling pathways. 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene has also been used as a probe for studying the binding of small molecules to proteins, as well as for studying protein-protein interactions.

properties

IUPAC Name

2-chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O3S/c1-4-17-11-6-5-9(7-10(11)12)8-13-18(15,16)14(2)3/h5-7,13H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLWGMDWYUCTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNS(=O)(=O)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene

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